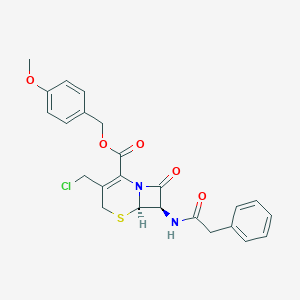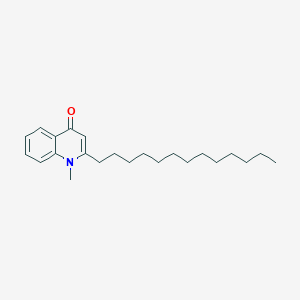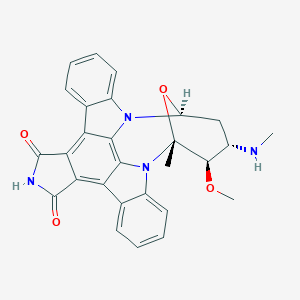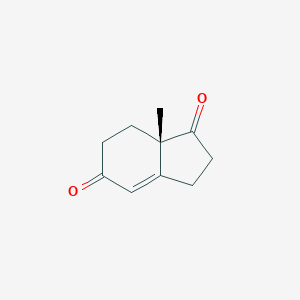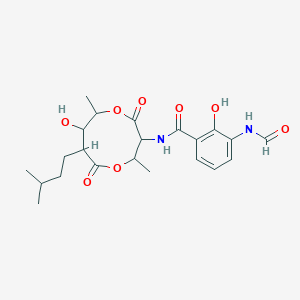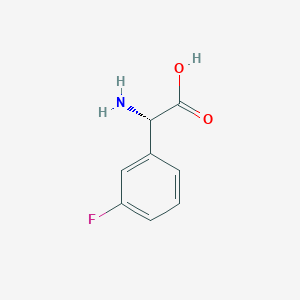
(2S)-2-氨基-2-(3-氟苯基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-2-(3-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the meta position and an amino group at the alpha position
科学研究应用
(2S)-2-amino-2-(3-fluorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a chiral intermediate in drug synthesis.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(3-fluorophenyl)acetic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the molecule. For example, the asymmetric hydrogenation of 3-fluorophenylacetonitrile using a chiral rhodium catalyst can yield the desired product. Another method involves the use of chiral auxiliaries in the alkylation of 3-fluorophenylacetic acid derivatives.
Industrial Production Methods
Industrial production of (2S)-2-amino-2-(3-fluorophenyl)acetic acid typically involves large-scale asymmetric synthesis techniques. These methods often utilize chiral catalysts or chiral auxiliaries to ensure high enantiomeric purity. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
化学反应分析
Types of Reactions
(2S)-2-amino-2-(3-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylacetic acid derivatives.
作用机制
The mechanism of action of (2S)-2-amino-2-(3-fluorophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The fluorine atom can enhance the compound’s binding affinity to biological targets by forming strong hydrogen bonds or van der Waals interactions. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
Phenylacetic acid: Lacks the fluorine and amino substituents.
3-fluorophenylacetic acid: Lacks the amino group.
2-amino-2-phenylacetic acid: Lacks the fluorine substituent.
Uniqueness
(2S)-2-amino-2-(3-fluorophenyl)acetic acid is unique due to the presence of both the fluorine and amino groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the amino group can increase its solubility and reactivity in biochemical processes.
属性
IUPAC Name |
(2S)-2-amino-2-(3-fluorophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYBCZIDQKJNFP-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
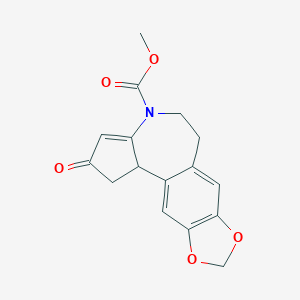
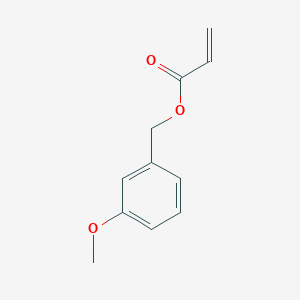
![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)
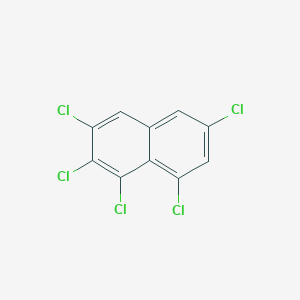
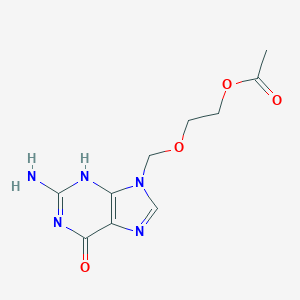
![5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B119202.png)

![2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane](/img/structure/B119212.png)
